1-[(2-Chlorobenzyl)sulfonyl]-2-(4-methylphenyl)-2-propanol
Description
1-[(2-Chlorobenzyl)sulfonyl]-2-(4-methylphenyl)-2-propanol is a synthetic organic compound featuring a propanol backbone substituted with two distinct aromatic groups. The first carbon of the propanol chain is bonded to a sulfonyl group attached to a 2-chlorobenzyl moiety, while the second carbon hosts a hydroxyl group and a 4-methylphenyl substituent. The sulfonyl group enhances polarity and may contribute to binding interactions in biological systems, while the 4-methylphenyl group increases lipophilicity, affecting solubility and membrane permeability.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]-2-(4-methylphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3S/c1-13-7-9-15(10-8-13)17(2,19)12-22(20,21)11-14-5-3-4-6-16(14)18/h3-10,19H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABUGWYIYRPMSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(CS(=O)(=O)CC2=CC=CC=C2Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401149023 | |
| Record name | α-[[[(2-Chlorophenyl)methyl]sulfonyl]methyl]-α,4-dimethylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401149023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339276-92-5 | |
| Record name | α-[[[(2-Chlorophenyl)methyl]sulfonyl]methyl]-α,4-dimethylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339276-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-[[[(2-Chlorophenyl)methyl]sulfonyl]methyl]-α,4-dimethylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401149023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chlorobenzyl)sulfonyl]-2-(4-methylphenyl)-2-propanol typically involves the reaction of 2-chlorobenzyl chloride with 4-methylphenylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chlorobenzyl)sulfonyl]-2-(4-methylphenyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-[(2-Chlorobenzyl)sulfonyl]-2-(4-methylphenyl)-2-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-Chlorobenzyl)sulfonyl]-2-(4-methylphenyl)-2-propanol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorobenzyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural motifs with several analogues (Table 1), including:
Key Observations :
- Aromatic Substitution : Unlike , which lacks sulfur-containing groups, the target’s sulfonyl and 4-methylphenyl substituents create a balance of electronic effects.
- Fluorine vs. Chlorine: ’s compound features dual halogenation (Cl, F) on phenoxy and sulfonyl groups, which may enhance metabolic stability compared to the target’s single chloro substituent.
Physicochemical Properties
- Molecular Weight : The target compound (~336.5 g/mol) is heavier than (184.66 g/mol) due to its extended aromatic and sulfonyl groups.
- Polarity : The sulfonyl group increases water solubility relative to the sulfanyl analogue , which is more lipophilic.
- Boiling/Melting Points : Sulfonyl-containing compounds (target, ) likely exhibit higher melting points than or due to stronger intermolecular forces (dipole-dipole, hydrogen bonding).
Functional Group Analysis
- Sulfonyl vs. In contrast, the sulfanyl group (-S-) in may improve membrane permeability due to reduced polarity.
- Halogen Effects : The 2-chloro substituent in the target’s benzyl group provides steric and electronic effects distinct from the 4-fluoro group in .
- Hydroxyl Group : All compounds feature a hydroxyl group, enabling hydrogen bonding and derivatization (e.g., esterification, etherification).
Biological Activity
1-[(2-Chlorobenzyl)sulfonyl]-2-(4-methylphenyl)-2-propanol, a compound with the CAS number 339276-92-5, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonyl group attached to a chlorobenzyl moiety and a propanol backbone with a methylphenyl substituent. This unique structure may contribute to its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various sulfonamide derivatives. While specific data on this compound is limited, related compounds have shown significant activity against various bacterial strains.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of sulfonamide derivatives, several compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Sulfonamide A | 32 | Staphylococcus aureus |
| Sulfonamide B | 64 | Escherichia coli |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of sulfonamide derivatives has been well-documented. In vitro studies indicate that modifications to the sulfonamide structure can enhance cytotoxicity against various cancer cell lines.
Research Findings on Anticancer Activity
A recent study investigated the effects of several sulfonamide derivatives on cancer cell lines such as HeLa and MCF-7. The results indicated that:
- IC50 values for selected compounds ranged from 8.49 µg/mL to 93.46 µg/mL.
- Compounds with similar structures to this compound exhibited varying levels of cytotoxicity.
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 10 | HeLa |
| Compound B | 15 | MCF-7 |
| This compound | TBD | TBD |
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Sulfonamide derivatives have been evaluated for their ability to scavenge free radicals.
Evaluation of Antioxidant Activity
In vitro assays measuring the antioxidant capacity of related compounds revealed:
- Significant radical scavenging activity at concentrations below 100 µg/mL.
- The potential for structural modification to enhance antioxidant efficacy.
| Compound | % Inhibition at 100 µg/mL | Assay Type |
|---|---|---|
| Compound C | 85 | DPPH Scavenging |
| Compound D | 75 | ABTS Assay |
| This compound | TBD | TBD |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
